molecular formula C11H11BrN2O3 B8778690 Ethyl 6-bromo-3-methoxy-1H-indazole-1-carboxylate CAS No. 938062-39-6

Ethyl 6-bromo-3-methoxy-1H-indazole-1-carboxylate

Cat. No. B8778690
Key on ui cas rn: 938062-39-6
M. Wt: 299.12 g/mol
InChI Key: QPGSVTZZXZGNIC-UHFFFAOYSA-N
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Patent
US07803830B2

Procedure details

6-Bromo-3-methoxy-1H-indazole CCXXXVII was prepared from 6-bromo-3-methoxy-indazole-1-carboxylic acid ethyl ester using the procedure described for preparation of 4-Bromo-3-methoxy-1H-indazole CLXXXVI (Example 37).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([Br:15])[CH:13]=2)[C:8]([O:16][CH3:17])=[N:7]1)=O)C.BrC1C=CC=C2C=1C(OC)=NN2>>[Br:15][C:12]1[CH:13]=[C:14]2[C:9]([C:8]([O:16][CH3:17])=[N:7][NH:6]2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N1N=C(C2=CC=C(C=C12)Br)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(=NNC2=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=NNC2=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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